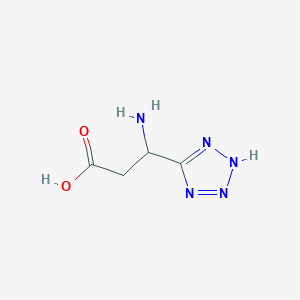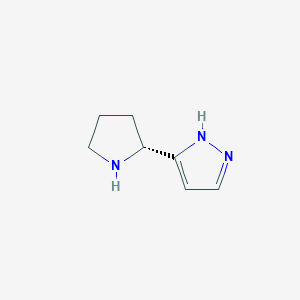![molecular formula C15H18Cl2N2O3 B13552769 [2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate CAS No. 722490-24-6](/img/structure/B13552769.png)
[2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate: is a synthetic organic compound characterized by its unique chemical structure, which includes a cycloheptylamino group, a dichloropyridine ring, and an ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Cycloheptylamino Group: This step involves the reaction of cycloheptylamine with an appropriate acylating agent to form the cycloheptylamino group.
Introduction of the Dichloropyridine Ring: The dichloropyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a chlorinating agent.
Esterification: The final step involves the esterification of the intermediate product with 2,6-dichloropyridine-4-carboxylic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Common industrial methods include batch and continuous flow synthesis, utilizing automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the ester linkage, converting it into an alcohol or aldehyde.
Substitution: The dichloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme functions and cellular pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Wirkmechanismus
The mechanism of action of [2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate involves its interaction with specific molecular targets. The cycloheptylamino group and dichloropyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The ester linkage may also contribute to the compound’s overall bioactivity by influencing its solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(Cyclohexylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
[2-(Cyclopentylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate: Contains a cyclopentyl group, leading to different steric and electronic properties.
[2-(Cyclooctylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate: Features a larger cyclooctyl group, affecting its binding affinity and reactivity.
Uniqueness
The uniqueness of [2-(Cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate lies in its cycloheptylamino group, which provides distinct steric and electronic characteristics. This influences its reactivity and binding properties, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
722490-24-6 |
|---|---|
Molekularformel |
C15H18Cl2N2O3 |
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
[2-(cycloheptylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-12-7-10(8-13(17)19-12)15(21)22-9-14(20)18-11-5-3-1-2-4-6-11/h7-8,11H,1-6,9H2,(H,18,20) |
InChI-Schlüssel |
SQVNGVVQJNAZEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)NC(=O)COC(=O)C2=CC(=NC(=C2)Cl)Cl |
Löslichkeit |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


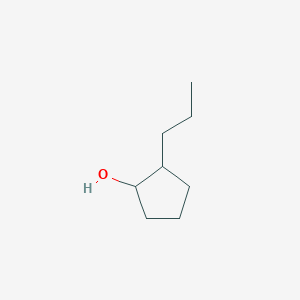
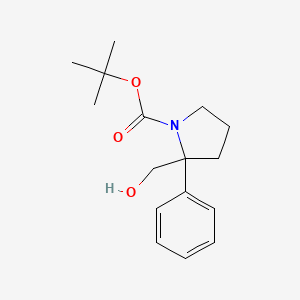

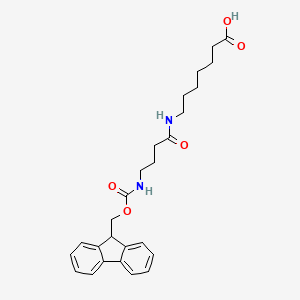

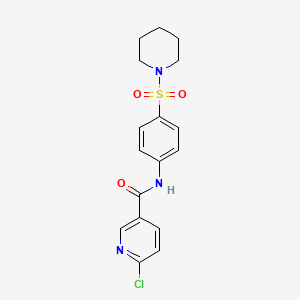
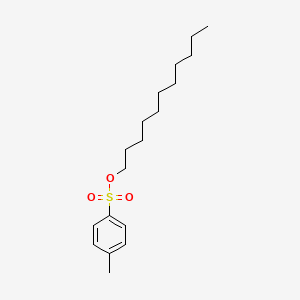

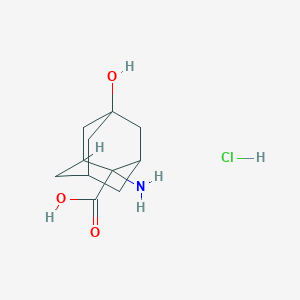
![4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)

![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)
